2-(1H-indol-2-yl)-N-(pyridin-3-ylmethyl)thiazole-4-carboxamide
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Overview
Description
2-(1H-indol-2-yl)-N-(pyridin-3-ylmethyl)thiazole-4-carboxamide is a complex organic compound that features a unique combination of indole, pyridine, and thiazole moieties. This compound is of significant interest in various fields of scientific research due to its potential biological activities and its structural complexity, which allows for diverse chemical interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-2-yl)-N-(pyridin-3-ylmethyl)thiazole-4-carboxamide typically involves multi-step organic synthesis techniques. One common approach includes:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, where a thioamide reacts with α-haloketones under basic conditions.
Indole Attachment: The indole moiety can be introduced via a coupling reaction, such as a Suzuki or Heck coupling, depending on the functional groups present.
Pyridine Introduction: The pyridine ring is often attached through a nucleophilic substitution reaction, where a pyridine derivative reacts with a suitable electrophile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the carboxamide group, potentially converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring, where halogenated derivatives can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield indole-2-carboxylic acid derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-(1H-indol-2-yl)-N-(pyridin-3-ylmethyl)thiazole-4-carboxamide is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound is studied for its potential as a pharmacophore in drug design. The combination of indole, pyridine, and thiazole rings is known to interact with various biological targets, making it a candidate for the development of new therapeutic agents.
Medicine
In medicine, research is focused on its potential anti-cancer, anti-inflammatory, and antimicrobial properties. The compound’s ability to interact with specific enzymes and receptors makes it a promising candidate for drug development.
Industry
Industrially, this compound could be used in the development of new materials with specific electronic or optical properties, given its complex aromatic structure.
Mechanism of Action
The mechanism of action of 2-(1H-indol-2-yl)-N-(pyridin-3-ylmethyl)thiazole-4-carboxamide involves its interaction with various molecular targets, such as enzymes and receptors. The indole moiety can interact with tryptophan-binding sites, while the pyridine and thiazole rings can form hydrogen bonds and π-π interactions with other aromatic systems. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-indol-2-yl)-N-(pyridin-2-ylmethyl)thiazole-4-carboxamide
- 2-(1H-indol-3-yl)-N-(pyridin-3-ylmethyl)thiazole-4-carboxamide
- 2-(1H-indol-2-yl)-N-(pyridin-4-ylmethyl)thiazole-4-carboxamide
Uniqueness
The uniqueness of 2-(1H-indol-2-yl)-N-(pyridin-3-ylmethyl)thiazole-4-carboxamide lies in its specific arrangement of functional groups, which allows for a distinct set of chemical and biological interactions. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards biological targets, making it a valuable compound for further research and development.
Biological Activity
The compound 2-(1H-indol-2-yl)-N-(pyridin-3-ylmethyl)thiazole-4-carboxamide , a synthetic derivative featuring an indole, thiazole, and pyridine moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C21H20N4O2S, indicating a complex structure that may contribute to its diverse biological effects. The presence of the indole and thiazole rings suggests potential interactions with various molecular targets.
The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes or receptors. This binding can modulate biological pathways, potentially leading to:
- Inhibition of DNA replication in cancer cells.
- Inhibition of enzyme activity in bacterial pathogens.
Such interactions may result in anti-cancer and antimicrobial effects, making it a candidate for further pharmacological exploration.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, research on indole-thiazole derivatives has shown promising results against various cancer cell lines:
These findings suggest that the compound could be effective in treating specific cancers by disrupting cellular processes.
Antimicrobial Activity
The compound also shows potential antimicrobial activity. Similar thiazole derivatives have been tested for their ability to inhibit bacterial growth:
Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
---|---|---|---|
Compound A | S. aureus | 0.012 | |
Compound B | E. coli | 0.008 | |
This compound | TBD | TBD |
These results highlight the compound's potential as an antimicrobial agent, particularly against resistant strains.
Case Study: Anti-inflammatory Effects
A related study on indole-thiazole derivatives revealed significant anti-inflammatory properties. The compounds were tested for their ability to inhibit pro-inflammatory cytokines in RAW264.7 cells:
This study underscores the therapeutic potential of indole-thiazoles in treating inflammatory diseases.
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of thiazole derivatives has provided insights into optimizing their biological activity. Modifications at specific positions on the thiazole or indole rings can enhance potency or selectivity against target proteins, such as Pin1, which is implicated in cancer progression:
Modification Position | Effect on Activity |
---|---|
N-position on thiazole ring | Increased binding affinity |
5-Cl substitution on indole ring | Decreased activity |
These findings emphasize the importance of chemical modifications in developing more effective therapeutic agents.
Properties
IUPAC Name |
2-(1H-indol-2-yl)-N-(pyridin-3-ylmethyl)-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4OS/c23-17(20-10-12-4-3-7-19-9-12)16-11-24-18(22-16)15-8-13-5-1-2-6-14(13)21-15/h1-9,11,21H,10H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJFZBONVCIAJEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C3=NC(=CS3)C(=O)NCC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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